molecular formula C20H22ClN5 B4950560 N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

Cat. No.: B4950560
M. Wt: 367.9 g/mol
InChI Key: XKNCJDVPKPDXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline is a complex organic compound characterized by the presence of a tetrazole ring, a cyclohexyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-chloro-2-methylphenylhydrazine with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cycloaddition reaction involving cyclohexene and the tetrazole intermediate.

    Aniline Coupling: The final step involves coupling the cyclohexyl-tetrazole intermediate with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]amine
  • N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]benzamide

Uniqueness

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5/c1-15-10-11-16(21)14-18(15)26-19(23-24-25-26)20(12-6-3-7-13-20)22-17-8-4-2-5-9-17/h2,4-5,8-11,14,22H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNCJDVPKPDXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.